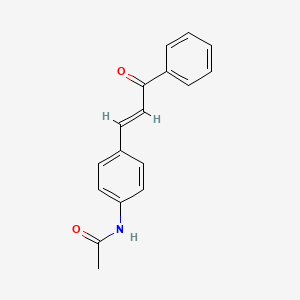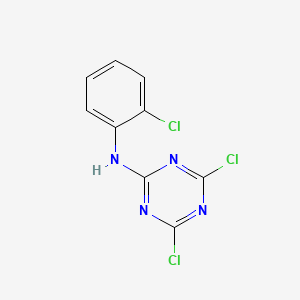
bradykinin, (hydroxy-Pro)(3)-Lys-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bradykinin, (hydroxy-Pro)(3)-Lys-: is an oligopeptide that is an analogue of bradykinin, where the third amino acid, proline, is replaced with hydroxyproline. Bradykinin is a vasoactive kinin that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin, (hydroxy-Pro)(3)-Lys- involves the replacement of the third amino acid, proline, with hydroxyproline. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of bradykinin, (hydroxy-Pro)(3)-Lys- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Bradykinin, (hydroxy-Pro)(3)-Lys- can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form hydroxyproline derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents.
Major Products Formed:
Oxidation: Hydroxyproline derivatives.
Reduction: Reduced peptide analogues.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry: Bradykinin, (hydroxy-Pro)(3)-Lys- is used as a model compound in peptide chemistry to study the effects of amino acid modifications on peptide structure and function .
Biology: In biological research, this compound is used to investigate the role of bradykinin and its analogues in physiological processes such as inflammation, pain, and blood pressure regulation .
Medicine: Bradykinin, (hydroxy-Pro)(3)-Lys- has potential therapeutic applications in treating conditions related to inflammation and hypertension. It is also used in drug development to design new peptide-based therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting bradykinin receptors .
Mecanismo De Acción
Bradykinin, (hydroxy-Pro)(3)-Lys- exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors. This binding activates various intracellular signaling pathways, leading to the release of secondary messengers such as calcium ions and cyclic adenosine monophosphate (cAMP). These messengers mediate the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain sensation .
Comparación Con Compuestos Similares
Bradykinin: The parent compound with proline instead of hydroxyproline.
Des-Arg(9)-bradykinin: A bradykinin analogue lacking the C-terminal arginine residue.
Lys-bradykinin: A bradykinin analogue with an additional lysine residue.
Uniqueness: Bradykinin, (hydroxy-Pro)(3)-Lys- is unique due to the presence of hydroxyproline, which can alter its binding affinity and activity at bradykinin receptors. This modification can lead to differences in its physiological effects compared to other bradykinin analogues .
Propiedades
Número CAS |
113662-39-8 |
|---|---|
Fórmula molecular |
C10H7Li2O6P |
Peso molecular |
0 |
Sinónimos |
bradykinin, (hydroxy-Pro)(3)-Lys- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




